2-Methylisophthalonitrile
Overview
Description
2-Methylisophthalonitrile, also known as 2,6-Dicyanotoluene, is a chemical compound with the molecular formula C9H6N2 and a molecular weight of 142.16 . It belongs to the family of isophthalonitrile derivatives.
Physical And Chemical Properties Analysis
2-Methylisophthalonitrile has a melting point of 135-137 °C and a boiling point of 125-130 °C/2 mmHg. Its density is approximately 1.1777 (rough estimate) and refractive index is around 1.6211 (estimate). It is stable but incompatible with strong oxidizing agents .Scientific Research Applications
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Two-Dimensional Bismuthene : This material has been used in photonic applications. The structure and fundamental properties of bismuthene are described, referring to its crystallinity and band structures, as well as to its nonlinear optical properties . The common synthesis methods for 2D bismuth are summarized, including both top-down and bottom-up approaches . Potential photonic applications based on 2D bismuth, involving nonlinear photonic devices, photocatalyst, and photodetectors, are illustrated .
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2-Methacryloyloxyethyl Phosphorylcholine Polymers : These polymers have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, which has shown an outstanding ability to prevent nonspecific protein adsorption . This property makes these polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications . They have been used in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
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Molybdenum Disulfide (MoS 2) : As a two-dimensional (2D) material, MoS 2 exhibits unique electronic and optical properties useful for a variety of optoelectronic applications including light harvesting .
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2-Methacryloyloxyethyl Phosphorylcholine Polymers : These polymers have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, which has shown an outstanding ability to prevent nonspecific protein adsorption . This property makes these polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications . They have been used in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
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2-Methyltetrahydrofuran : This material has been used in a series of redox reactions, such as the reductive deprotection of the 2-bromoethyl ester of benzoic acid and reductive dechlorination of acids . 2-Methyltetrahydrofuran proved to be the solvent of choice in reactions involving these dianionic species as nucleophiles or, even more dramatically, as bases .
Safety And Hazards
2-Methylisophthalonitrile is harmful if swallowed, in contact with skin, or if inhaled. It is classified as an irritant according to the GHS classification .
Relevant Papers While specific papers on 2-Methylisophthalonitrile were not retrieved, there are tools and platforms such as Connected Papers and FAST$^2$ that can assist researchers in finding relevant papers in their field of study. These tools can help in visualizing the trends, popular works, and dynamics of the field of interest .
properties
IUPAC Name |
2-methylbenzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-8(5-10)3-2-4-9(7)6-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQCNROYIFLAMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343232 | |
Record name | 2-Methylisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisophthalonitrile | |
CAS RN |
2317-22-8 | |
Record name | 2-Methylisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dicyanotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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